6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
6-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with chlorophenyl and methoxyphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and carbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl and methoxyphenyl groups can be performed via electrophilic aromatic substitution reactions using chlorobenzene and methoxybenzene derivatives in the presence of a catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
6-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-5-phenyl-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Phenyl-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione: Lacks the chlorophenyl group, potentially altering its properties.
Uniqueness
The presence of both chlorophenyl and methoxyphenyl groups in 6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClN3O3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16ClN3O3/c1-24-18-16(19(25)23-20(24)26)15(11-5-9-14(27-2)10-6-11)17(22-18)12-3-7-13(21)8-4-12/h3-10,22H,1-2H3,(H,23,25,26) |
InChI Key |
PSLRSUQFWOOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(=O)NC1=O |
Origin of Product |
United States |
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